molecular formula C18H21N3O5S B2819168 N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-61-7

N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No. B2819168
CAS RN: 688054-61-7
M. Wt: 391.44
InChI Key: CHWFBVSGSNUIGJ-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

  • Synthesis and Antitumor Activity: Research has been conducted on the synthesis of quinazoline derivatives and their screening for antitumor activity. These compounds have shown moderate antitumor activity against various malignant tumor cells, with specific sensitivity observed in certain cancer cell lines like UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
  • Molecular Docking Studies: Some quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity, demonstrating broad spectrum antitumor activity with potency comparable or superior to that of standard treatments. Molecular docking studies were performed to understand their mechanism of action, suggesting potential as targeted cancer therapies (Al-Suwaidan et al., 2016).

Antimicrobial Applications

  • Synthesis and Evaluation for Antimicrobial Activity: Novel synthesis approaches have been explored for quinazoline derivatives, with some compounds showing significant antibacterial and antifungal activities. This suggests their potential use as antimicrobial agents (Raval, Naik, & Desai, 2012).

Anti-inflammatory Applications

  • Evaluation for Anti-inflammatory Activity: Research into quinazolin-4-one derivatives has identified compounds with anti-inflammatory activity, indicating potential therapeutic applications for inflammatory conditions. The structural modifications of these molecules have a direct impact on their efficacy and potency (Kumar & Rajput, 2009).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c22-16(19-9-11-3-2-6-24-11)4-1-5-21-17(23)12-7-14-15(26-10-25-14)8-13(12)20-18(21)27/h7-8,11H,1-6,9-10H2,(H,19,22)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWFBVSGSNUIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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